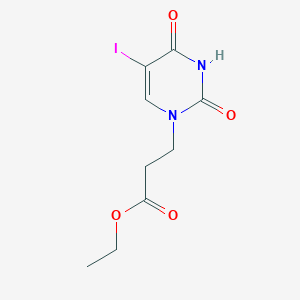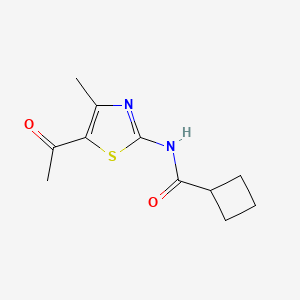
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide, also known as BMCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMCC is a synthetic molecule that belongs to the class of benzothiazole derivatives and has a unique structure that makes it an attractive candidate for various research purposes. In
Mécanisme D'action
The mechanism of action of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has also been shown to have anti-tumor effects in various cancer cell lines and animal models. Additionally, N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified, making it readily available for research purposes. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide also has unique structural and fluorescent properties that make it an attractive candidate for imaging applications. However, there are also limitations to the use of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological activities. Additionally, N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has not been extensively studied in humans, and its safety and efficacy for human use are not known.
Orientations Futures
There are several future directions for research on N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide. One area of research is the development of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide-based fluorescent probes for imaging applications. Another area of research is the investigation of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide's potential use as an anti-inflammatory and anti-tumor agent. Additionally, further research is needed to fully understand the mechanism of action of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide involves the reaction of 2-aminobenzothiazole with 1-methylcyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through an amide bond formation between the carboxylic acid group and the amino group of 2-aminobenzothiazole. The resulting product is then purified by column chromatography to obtain pure N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide.
Applications De Recherche Scientifique
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has also been investigated for its potential use as a fluorescent probe for imaging applications, due to its unique structure and fluorescent properties.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(9-5-2-6-10-15)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYAJBLLUANDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)
![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)

![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)




![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)
